molecular formula C24H30N2O B10884323 Biphenyl-4-yl(3-methyl-1,4'-bipiperidin-1'-yl)methanone

Biphenyl-4-yl(3-methyl-1,4'-bipiperidin-1'-yl)methanone

Cat. No.: B10884323
M. Wt: 362.5 g/mol
InChI Key: MRGJXMGXQNYXHC-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone: is a complex organic compound that features a biphenyl group attached to a methanone moiety, which is further connected to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone typically involves multiple steps One common method includes the coupling of biphenyl derivatives with piperidine derivatives under controlled conditions For instance, the reaction might involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine rings or the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential therapeutic applications.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its structural properties may impart desirable characteristics, such as increased stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine rings can interact with specific amino acid residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
  • (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness: Biphenyl-4-yl(3-methyl-1,4’-bipiperidin-1’-yl)methanone is unique due to its specific combination of biphenyl and bipiperidine structures. This combination allows for distinct interactions with molecular targets, potentially leading to unique pharmacological properties. Compared to similar compounds, it may offer different binding affinities and selectivities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

[4-(3-methylpiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H30N2O/c1-19-6-5-15-26(18-19)23-13-16-25(17-14-23)24(27)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-4,7-12,19,23H,5-6,13-18H2,1H3

InChI Key

MRGJXMGXQNYXHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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